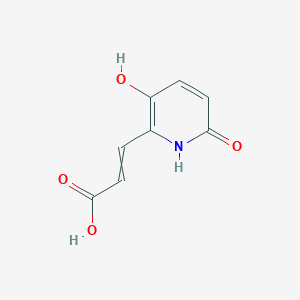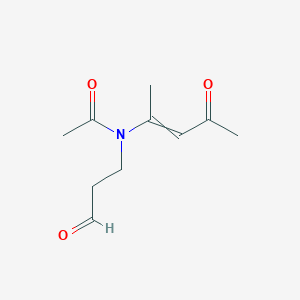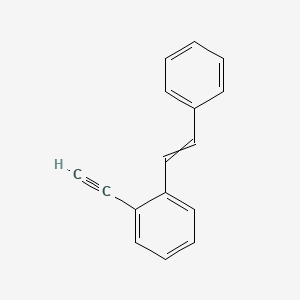
1-Ethynyl-2-(2-phenylethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-2-(2-phenylethenyl)benzene is an organic compound with the molecular formula C16H10 It is characterized by the presence of an ethynyl group and a phenylethenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-2-(2-phenylethenyl)benzene can be synthesized through various methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method typically employs aryl halides and alkynes as starting materials, with palladium catalysts and base in an appropriate solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-2-(2-phenylethenyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-Ethynyl-2-(2-phenylethenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Ethynyl-2-(2-phenylethenyl)benzene involves its interaction with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the ethynyl and phenylethenyl groups influence the reactivity of the benzene ring. The pathways involved may include the formation of intermediate carbocations and subsequent stabilization through resonance .
Comparison with Similar Compounds
1-Ethynyl-2-(2-phenylethenyl)benzene can be compared with other similar compounds, such as:
Phenylacetylene: Similar in structure but lacks the phenylethenyl group.
Styrene: Contains a phenylethenyl group but lacks the ethynyl group.
Ethynylbenzene: Contains an ethynyl group but lacks the phenylethenyl group.
Uniqueness: The presence of both ethynyl and phenylethenyl groups in this compound makes it unique, as it combines the reactivity of both functional groups, allowing for diverse chemical transformations and applications.
Properties
CAS No. |
648933-19-1 |
|---|---|
Molecular Formula |
C16H12 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-ethynyl-2-(2-phenylethenyl)benzene |
InChI |
InChI=1S/C16H12/c1-2-15-10-6-7-11-16(15)13-12-14-8-4-3-5-9-14/h1,3-13H |
InChI Key |
LFUHWSLXKQNJQC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


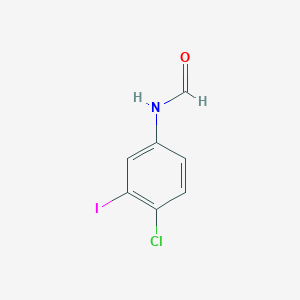

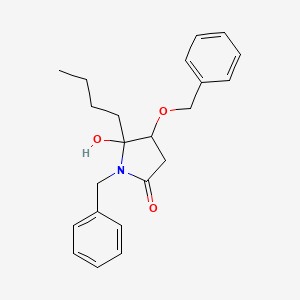
![4,4'-[1,3-Phenylenebis(methylene)]dibenzonitrile](/img/structure/B12604781.png)
![4-Cyanophenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12604789.png)
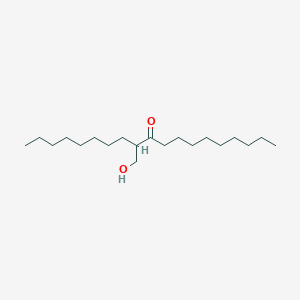
![1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene](/img/structure/B12604798.png)
![2-PyrrolidinecarboxaMide, 1-[5-chloro-2,3-dihydro-3-(2-Methoxy-5-Methylphenyl)-1-[[4-Methoxy-2-(trifluoroMethoxy)phenyl]sulfonyl]-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-diMethyl-,(2S,4R)-](/img/structure/B12604803.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyethyl)piperazine](/img/structure/B12604808.png)
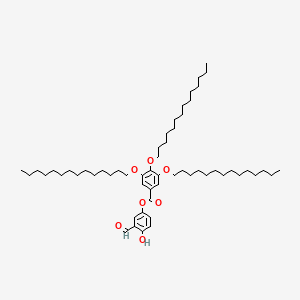
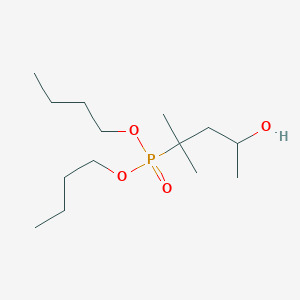
![1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one](/img/structure/B12604821.png)
